XD14 -

XD14

Catalog Number: EVT-286088
CAS Number:
Molecular Formula: C20H27N3O5S
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The most potent of BET bromodomain inhibitor
XD14 is a novel BET bromodomain inhibitor.

4-Acyl Pyrrole Derivatives

Compound Description: This class of compounds shares the core 4-acyl pyrrole structure with XD14 and was explored to investigate the impact of substitutions on the 4-acyl pyrrole backbone on binding to the substrate recognition site of BRD4(1). These derivatives were designed to occupy additional sites within the substrate recognition site of BRD4(1), potentially leading to increased target specificity. []

Relevance: These derivatives are structurally related to XD14 and provide insights into structure-activity relationships for BET protein inhibition. By modifying the 4-acyl pyrrole scaffold, researchers aimed to identify compounds with improved potency, selectivity, and pharmacological properties compared to XD14. []

Hybrid Inhibitors of BET Proteins and Histone Deacetylases (HDACs)

Compound Description: This series of compounds combines structural elements of XD14 with those of established HDAC inhibitors. Two notable examples from this series are compounds 49 and 61. Both compounds displayed submicromolar inhibitory activity against HDAC isoforms (HDAC1-3 and 6) and BRD4(1) and exhibited potent antileukemia activity. []

Relevance: These hybrid molecules demonstrate the feasibility of creating dual-acting inhibitors targeting both BET proteins and HDACs. Compound 49 demonstrated superior efficacy compared to a combination of ricolinostat (HDAC inhibitor) and birabresib (BET inhibitor), suggesting potential advantages of dual inhibition. Compound 61, a balanced dual inhibitor, induced significantly more apoptosis than control compounds lacking either BRD4(1) affinity or HDAC inhibitory activity, further supporting the benefits of this hybrid approach. These findings suggest that combining pharmacophores of XD14 with HDAC inhibitors can lead to compounds with improved therapeutic profiles compared to XD14 alone. []

Compound 62

Compound Description: Compound 62 is a control compound designed to lack BRD4(1) affinity while retaining HDAC inhibitory activity. It was used in comparative studies to evaluate the importance of dual HDAC/BET inhibition. []

Relevance: Compound 62 helps delineate the contribution of BRD4(1) inhibition to the overall activity profile of the dual HDAC/BET inhibitors. Its inclusion in studies highlights the importance of the BET inhibitory component derived from XD14 in achieving enhanced efficacy. []

Compound 63

Compound Description: Compound 63 serves as a control compound possessing HDAC inhibitory activity comparable to compound 61 but lacking BRD4(1) inhibitory activity. []

Relevance: Compound 63 was crucial for dissecting the individual contributions of HDAC and BET inhibition. The observation that compound 61 exhibits superior efficacy compared to 63 further underscores the synergistic or additive effects achieved by combining XD14's BET inhibitory activity with HDAC inhibition. []

Synthesis Analysis

Methods

The synthesis of XD14 involves several steps typical for creating 4-acyl pyrrole derivatives. While specific synthetic routes are not detailed in the provided sources, such compounds are generally synthesized through the reaction of pyrrole with acylating agents. This can include:

  • Acylation Reactions: Pyrrole is treated with acid chlorides or anhydrides in the presence of a base to yield the acylated product.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate XD14 from by-products.

Technical Details

Molecular Structure Analysis

Structure

XD14's molecular structure features a pyrrole ring substituted at the 4-position with an acyl group. The specific structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₃N₃O
  • Molecular Weight: Approximately 227.26 g/mol
  • CAS Number: 1370888-71-3

Data

Chemical Reactions Analysis

Reactions

XD14 primarily acts as an inhibitor of bromodomain proteins. Its mechanism involves binding to these proteins, disrupting their function and leading to downstream effects on cellular processes:

  • Inhibition of Cell Proliferation: Studies have shown that treatment with XD14 significantly inhibits the proliferation of human breast cancer cells (MCF-7), particularly at concentrations around 50 µM .
  • Metabolic Profiling: Gas chromatography-mass spectrometry (GC-MS) has been utilized to analyze metabolic changes in treated cells, revealing significant alterations in metabolite levels due to XD14 exposure.

Technical Details

The application of GC-MS allows for untargeted profiling of metabolites, providing insights into how XD14 affects cellular metabolism over time and at different concentrations.

Mechanism of Action

Process

XD14 exerts its effects by binding to bromodomain proteins, which play crucial roles in recognizing acetylated lysine residues on histones. This interaction leads to:

  • Altered Gene Expression: By inhibiting these proteins, XD14 disrupts their ability to facilitate transcriptional activation.
  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells, which contributes to its anti-proliferative effects.

Data

In studies involving MCF-7 cells, metabolic profiling indicated that treatment with XD14 led to significant changes in metabolite profiles, particularly after two days at higher concentrations . This suggests a robust mechanism by which XD14 modulates cellular metabolism and growth.

Physical and Chemical Properties Analysis

Physical Properties

XD14 is characterized by:

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: The stability of XD14 under various conditions is essential for its application; it should be stable under standard laboratory conditions.
  • Reactivity: Reactivity with nucleophiles or electrophiles can be expected due to the presence of functional groups within its structure.

Relevant analyses such as thermal stability tests and reactivity studies would provide further insights into these properties.

Applications

Scientific Uses

XD14 shows promise in several scientific applications:

  • Cancer Research: Its ability to inhibit bromodomain proteins positions it as a candidate for developing new cancer therapies.
  • Metabolomics Studies: The compound's effects on cellular metabolism make it a valuable tool for studying metabolic pathways in cancer biology.

Properties

Product Name

XD14

IUPAC Name

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Molecular Formula

C20H27N3O5S

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26)

InChI Key

DPBKLIVPNYGQQG-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O

Solubility

Soluble in DMSO

Synonyms

XD14; XD 14; XD-14

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.